molecular formula C18H20N2O3 B1684141 AR-42 CAS No. 935881-37-1

AR-42

Número de catálogo: B1684141
Número CAS: 935881-37-1
Peso molecular: 312.4 g/mol
Clave InChI: LAMIXXKAWNLXOC-INIZCTEOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de AR-42 implica varios pasos clave:

Métodos de producción industrial: La producción industrial de this compound normalmente implica la síntesis a gran escala utilizando reacciones impulsadas por microondas. Los reactivos se compran a proveedores como Sigma-Aldrich, Combi-Blocks Inc. o Chem-Impex International Inc. El producto final se caracteriza utilizando técnicas como la espectroscopia de RMN de 1H .

Análisis De Reacciones Químicas

Tipos de reacciones: AR-42 se somete a varios tipos de reacciones químicas, entre ellas:

    Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

    Reducción: Esto implica la adición de hidrógeno o la eliminación de oxígeno.

    Sustitución: Esto implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes:

    Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

    Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

    Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Productos principales: Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

AR-42 (also known as OSU-HDAC42) is a broad-spectrum deacetylase inhibitor of both histone and non-histone proteins . It has shown promising activity in scientific research, particularly in cancer treatment and neurological applications .

Scientific Research Applications

Cancer Treatment:

  • This compound has demonstrated greater potency and activity in solid tumors and hematological malignancies, including chronic lymphocyte leukemia (CLL), B-cell lymphoma, prostate, and ovarian cancers .
  • It functions as a pan-HDAC inhibitor with an IC50 of 16-30 nM .
  • This compound treatment induces histone hyperacetylation and p21WAF/CIP1 overexpression, inhibits the gp130/Stat3 pathway, and induces apoptosis and cell cycle arrest in multiple myeloma cells .
  • It modulates several apoptosis inhibitors and cell survival regulators, such as Akt, Bcl-xL, Bax, Ku70, and survivin, and exerts potent antitumor activity against multiple tumor types, including human prostate and hepatic cancers, partially through PI3K/Akt pathway inhibition .

Neurological Applications:

  • This compound has been designated an orphan drug by the FDA for treating meningioma and schwannoma of the central nervous system .
  • A study indicated that this compound inhibits primary meningioma cells and the benign meningioma cell line, Ben-Men-1, with IC50 values of 1.5 µM and 1.0 µM, respectively .
  • This compound treatment induced cell-cycle arrest at G2 and apoptosis in both vestibular schwannomas (VS) and meningioma cells .
  • In vivo treatment with this compound inhibited the growth of schwannoma xenografts, induced apoptosis, and decreased Akt activation .

Clinical Trials and Studies:

  • This compound has been used in trials studying the treatment of Meningioma, Acoustic Neuroma, Testicular Lymphoma, Intraocular Lymphoma, and Vestibular Schwannoma .
  • A phase 1 trial investigated the safety and tolerability of this compound in patients with advanced solid tumors, including neurofibromatosis type 2-associated meningiomas and schwannomas (NF2) . The trial aimed to define the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) .

While specific, detailed case studies were not available in the provided search results, the following points highlight the potential applications of this compound based on clinical and preclinical findings:

  • Meningioma and Schwannoma Treatment: this compound has shown potent growth inhibitory activity in schwannoma and meningioma cells, suggesting its potential as a treatment for NF2-associated tumors . The FDA has designated this compound as an orphan drug for these conditions .
  • Solid Tumors: Clinical trials have explored the safety and tolerability of this compound in patients with advanced solid tumors, demonstrating its potential in managing these conditions .
  • Hematological Malignancies: Preclinical studies indicate that this compound has greater potency and activity in hematological malignancies, including chronic lymphocyte leukemia and B-cell lymphoma .

Comparación Con Compuestos Similares

AR-42 se compara con otros inhibidores de HDAC como vorinostat, trichostatina A y depsipéptido. Si bien todos estos compuestos inhiben la actividad de HDAC, this compound es único en sus potentes actividades antitumorales y antiangiogénicas . También exhibe un espectro más amplio de actividad contra malignidades tumorales tanto hematológicas como sólidas .

Compuestos similares:

En conclusión, this compound es un compuesto prometedor con un potencial significativo en la terapia contra el cáncer y otras aplicaciones de investigación científica. Sus propiedades únicas y su amplio espectro de actividad lo convierten en una herramienta valiosa en el estudio de la inhibición de HDAC y sus efectos sobre los procesos celulares.

Actividad Biológica

AR-42 is a novel histone deacetylase (HDAC) inhibitor that has garnered attention for its potential therapeutic applications in various cancers. This compound exhibits a range of biological activities, primarily through the modulation of gene expression related to cell cycle regulation, apoptosis, and cancer cell invasiveness. This article synthesizes findings from recent studies to provide a comprehensive overview of this compound's biological activity, including detailed research findings, case studies, and data tables.

This compound functions primarily as an HDAC inhibitor, which plays a crucial role in the regulation of histone acetylation—a key process in gene expression. By inhibiting HDACs, this compound alters the acetylation status of histones, leading to changes in chromatin structure and subsequent transcriptional activation or repression of target genes involved in cell growth and survival.

Key Mechanisms:

  • Cell Cycle Arrest : this compound induces G2/M phase cell cycle arrest in various cancer cell lines. It affects the expression of cyclins and cyclin-dependent kinases (Cdks), particularly decreasing levels of cyclin B1 and Cdk1 while increasing p21 expression .
  • Induction of Apoptosis : The compound triggers apoptosis through both caspase-dependent and caspase-independent pathways. It generates reactive oxygen species (ROS) and causes DNA damage, which are critical signals for initiating apoptosis .
  • Inhibition of Cell Invasiveness : this compound has demonstrated the ability to reduce cancer cell aggressiveness in vitro and in vivo, thereby inhibiting metastasis .

Antitumor Activity Across Different Cancers

This compound has shown promising antitumor effects in multiple cancer types including pancreatic cancer, colon cancer, hepatocellular carcinoma (HCC), and neurofibromatosis-associated tumors.

Table 1: Summary of Antitumor Activity

Cancer TypeIn Vitro IC50 (μM)In Vivo EfficacyKey Findings
Pancreatic Cancer0.5 - 2.0Significant tumor growth inhibitionInduces G2/M arrest, apoptosis via ROS generation
Colon Cancer0.9Dramatic inhibition of SW-620 xenograftsInduces ceramide production linked to cytotoxicity
Hepatocellular Carcinoma~0.9Not specifiedInduces apoptosis through HDAC5 inhibition
Neurofibromatosis TumorsNot specifiedSlowed tumor growthConcentrated in tumors; decreased p-AKT levels

Case Studies

  • Pancreatic Cancer Study :
    • In a study involving BxPC-3 and PANC-1 cell lines, this compound inhibited proliferation and induced G2/M arrest at submicromolar concentrations. The treatment also led to increased apoptotic markers indicating significant anticancer potential .
  • Colon Cancer Study :
    • Research on SW-620 and HCT-116 cells revealed that this compound induced significant apoptotic death associated with ceramide production. Oral administration resulted in reduced tumor growth in SCID mice models without notable toxicity .
  • Hepatocellular Carcinoma :
    • In HCC cell lines such as HepG2, this compound exhibited dose-dependent cytotoxicity with an IC50 around 0.9 μM. The treatment was confirmed to induce apoptosis as shown by flow cytometry analysis .
  • Clinical Trials :
    • Early phase clinical trials indicated that this compound is safe for use in patients with neurofibromatosis type 2-associated tumors, with some patients experiencing stable disease after treatment .

Q & A

Basic Research Questions

Q. What are the primary mechanisms of AR-42's antitumor activity in preclinical models?

this compound exerts antitumor effects through histone deacetylase (HDAC) inhibition, leading to chromatin remodeling and transcriptional activation of tumor suppressor genes. Key mechanisms include:

  • Proliferation inhibition : this compound induces G1 and G2/M cell cycle arrest via upregulation of p21 and cyclin-dependent kinase inhibitors (e.g., p16) .
  • Apoptosis induction : Caspase-dependent apoptosis is triggered through cleavage of caspases 8, 9, and 3, with PARP degradation observed in multiple myeloma (MM) and leukemia models .
  • Pathway modulation : Downregulation of pro-survival pathways (STAT3, Akt, ERK) and suppression of HDAC1/6 activity, critical for angiogenesis and tumor growth . Methodology: MTT assays for IC50 determination, flow cytometry for cell cycle/apoptosis analysis, and Western blotting for protein expression validation .

Q. What experimental models are commonly used to evaluate this compound's efficacy?

Preclinical studies utilize:

  • In vitro models : ESCC (Eca109, TE-1), pancreatic cancer (BxPC-3, PANC-1), and MM (MM.1S, U266) cell lines for cytotoxicity, clonogenic, and miRNA profiling assays .
  • In vivo models : Subcutaneous xenografts (e.g., TE-1 ESCC, NTERA-2 embryonal carcinoma) and transgenic zebrafish for anti-angiogenic evaluation . Key findings: this compound reduced tumor volume by 50–56% in xenografts and inhibited endothelial tube formation at ≥1.25 μM in HUVECs .

Q. How does this compound modulate the tumor microenvironment to enhance therapeutic outcomes?

this compound alters cytokine networks and immune-related gene expression:

  • CD44 downregulation : Reduces cell adhesion-mediated drug resistance (CAM-DR) in MM, sensitizing cells to lenalidomide via qRT-PCR and flow cytometry validation (dose-dependent reduction at 0.1–0.2 μM) .
  • Immune modulation : NanoString analysis revealed differential expression of 51 miRNAs (e.g., miR-9-5p upregulation) linked to immunomodulation in MM . Methodology: NanoString profiling, immunohistochemistry (IHC), and ELISA for soluble CD44 quantification in serum .

Advanced Research Questions

Q. How do researchers assess this compound's pharmacokinetics (PK) and safety in clinical trials?

Phase I trials (NCT01129193) in hematologic malignancies and solid tumors employed:

  • Dose escalation : 3+3 design to determine maximum tolerated dose (MTD: 60 mg orally, 3x/week) and dose-limiting toxicities (DLTs: thrombocytopenia, psychosis) .
  • PK profiling : Plasma concentration-time curves showed dose-dependent absorption, with stable disease achieved in 53% of patients . Key data: Mean soluble CD44 decreased by 17.95 ng/mL (p=0.0022) in MM patients after two cycles .

Q. What methodologies quantify this compound's anti-angiogenic effects in preclinical studies?

  • Scratch wound assay : this compound reduced HUVEC migration by 50% at IC50 ≈2 μM .
  • Transwell chamber assay : Inhibited endothelial cell invasion by 70% compared to controls .
  • Zebrafish angiogenesis model : this compound suppressed intersegmental vessel formation, validated via fluorescence microscopy . Mechanistic insight: HDAC1 downregulation disrupts VEGF signaling, confirmed via Western blot .

Q. How does this compound synergize with chemotherapeutics to overcome resistance?

In bladder cancer models:

  • In vitro synergy : this compound + cisplatin enhanced apoptosis via caspase-3 activation, with combination index (CI) <1 indicating synergy .
  • In vivo validation : Xenograft studies showed tumor growth inhibition exceeding monotherapy effects . Mechanism: this compound potentiates DNA damage by inhibiting HDAC6-mediated repair pathways .

Q. What evidence supports this compound's role in mitigating cancer-associated cachexia?

  • Cytokine profiling : this compound reduced serum IL-6 and leukemia inhibitory factor (LIF) by 40–60% in C-26 tumor-bearing mice .
  • RNA-seq analysis : Downregulated procachexia genes (e.g., IL-6Rα) in skeletal muscle, preserving lean body mass . Methodology: Metabolomic profiling and high-dimensional RNA-seq to map transcriptome changes .

Q. How is this compound's efficacy evaluated in NF2-associated tumors?

Phase I trials for NF2-related schwannomas/meningiomas reported:

  • Clinical activity : Median progression-free survival (PFS) of 9.1 months in NF2 patients .
  • Toxicity profile : Grade 3–4 adverse events included leukopenia (29%) and fatigue (24%) . Translational relevance: HDAC inhibition disrupts Merlin-deficient tumor growth pathways .

Propiedades

IUPAC Name

N-hydroxy-4-[[(2S)-3-methyl-2-phenylbutanoyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12(2)16(13-6-4-3-5-7-13)18(22)19-15-10-8-14(9-11-15)17(21)20-23/h3-12,16,23H,1-2H3,(H,19,22)(H,20,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMIXXKAWNLXOC-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042678
Record name OSU-HDAC42
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935881-37-1
Record name AR-42
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935881371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AR-42
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12707
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-hydroxy-4-(3-methyl-2-(S)-phenyl-butyrylamino)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REC-2282
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0GG29V0AQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AR-42
Reactant of Route 2
AR-42
Reactant of Route 3
AR-42
Reactant of Route 4
AR-42
Reactant of Route 5
AR-42

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.